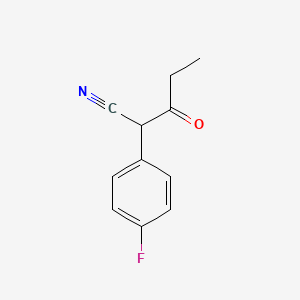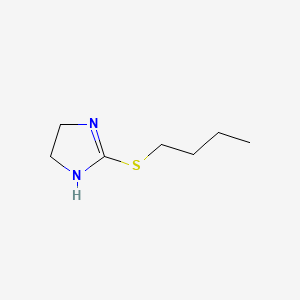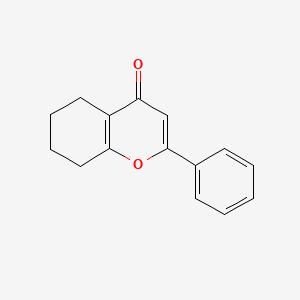![molecular formula C18H16ClN5O B12127178 5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a methylphenyl group, and a pyridin-3-ylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyridin-3-ylmethylamino Group: This step involves the reaction of the intermediate compound with pyridin-3-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
5-クロロ-N-(4-メチルフェニル)-2-[(ピリジン-3-イルメチル)アミノ]ピリミジン-4-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、特定のキナーゼの活性を阻害し、細胞の増殖や増殖に関与するシグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 5-クロロ-N-(4-メチルフェニル)-2-アミノピリミジン-4-カルボキサミド
- 5-クロロ-N-(4-メチルフェニル)-2-(ピリジン-2-イルメチル)アミノ]ピリミジン-4-カルボキサミド
- 5-クロロ-N-(4-メチルフェニル)-2-[(ピリジン-4-イルメチル)アミノ]ピリミジン-4-カルボキサミド
独自性
5-クロロ-N-(4-メチルフェニル)-2-[(ピリジン-3-イルメチル)アミノ]ピリミジン-4-カルボキサミドは、その特定の置換パターンによってユニークであり、これは異なる化学的および生物学的特性を与えます。特に、ピリジン-3-イルメチルアミノ基の存在は、特定の分子標的への結合親和性を高め、研究や潜在的な治療的用途のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 5-chloro-N-(4-methylphenyl)-2-aminopyrimidine-4-carboxamide
- 5-chloro-N-(4-methylphenyl)-2-(pyridin-2-ylmethyl)amino]pyrimidine-4-carboxamide
- 5-chloro-N-(4-methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethylamino group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H16ClN5O |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
5-chloro-N-(4-methylphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H16ClN5O/c1-12-4-6-14(7-5-12)23-17(25)16-15(19)11-22-18(24-16)21-10-13-3-2-8-20-9-13/h2-9,11H,10H2,1H3,(H,23,25)(H,21,22,24) |
InChIキー |
AZDAXPDFVXMNOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12127097.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol](/img/structure/B12127106.png)



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B12127125.png)
![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B12127132.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
